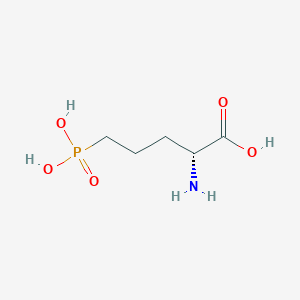
4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid
Descripción general
Descripción
“4,4’-Dibenzamido-2,2’-stilbenedisulfonic acid” is an organic compound . It is a derivative of trans-stilbene, containing amino and sulfonic acid functional groups on each of the two phenyl rings . It is a white, water-soluble solid .
Synthesis Analysis
The compound is produced by the reduction of 4,4′-dinitro-2,2′-stilbenedisulfonic acid with iron powder . It may be used in the synthesis of dyes and optical brighteners or fluorescent whitening agents .Molecular Structure Analysis
The molecule contains a total of 65 bonds. There are 43 non-H bonds, 31 multiple bonds, 8 rotatable bonds, 7 double bonds, 24 aromatic bonds, 4 six-membered rings, 2 secondary amides (aromatic), 2 hydroxyl groups, and 2 sulfonic (thio-/dithio-) acids .Chemical Reactions Analysis
The compound is a popular optical brightener for use in laundry detergents . It is produced by the reduction of 4,4′-dinitro-2,2′-stilbenedisulfonic acid with iron powder .Physical And Chemical Properties Analysis
The compound is a white, water-soluble solid . It has a molar mass of 370.40 . The melting point is greater than 300 °C .Aplicaciones Científicas De Investigación
Optical Brighteners in Laundry Detergents
4,4’-Dibenzamido-2,2’-stilbenedisulfonic acid: is widely used as an optical brightener in laundry detergents . These compounds absorb ultraviolet light and re-emit it as visible blue light, which counteracts the yellowing of fabrics and makes them appear whiter and brighter to the human eye.
Fluorescent Whitening Agents in Paper Industry
In the paper industry, this compound serves as a fluorescent whitening agent . It enhances the brightness of high-quality paper products by converting UV light to visible light, giving the paper a gleaming white appearance that is highly sought after in the market.
Synthesis of Dyes
The compound is a key intermediate in the synthesis of complex dyes . Its molecular structure allows for the attachment of various chromophores, which are the parts of molecules responsible for their color, making it a versatile precursor in dye chemistry.
Photostabilizers in Plastics
This compound finds application as a photostabilizer in plastics manufacturing . It helps in preventing the degradation of plastics by absorbing harmful UV radiation, thereby preserving the integrity and color of plastic products when exposed to sunlight.
Biological Staining
In biological research, 4,4’-Dibenzamido-2,2’-stilbenedisulfonic acid can be used as a fluorescent stain . It binds to specific proteins or nucleic acids in cells and tissues, allowing researchers to visualize these components under a fluorescence microscope.
Safety and Hazards
Propiedades
IUPAC Name |
5-benzamido-2-[(E)-2-(4-benzamido-2-sulfophenyl)ethenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O8S2/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKSXLMHJHPRDX-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid | |
CAS RN |
7342-14-5 | |
| Record name | 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DBDS interact with Band 3 and what are the downstream effects?
A1: DBDS acts as a fluorescent anion transport inhibitor, binding to Band 3 and impacting its function. [] The research uses radioactive sulfate exchange and observes the binding kinetics of DBDS to Band 3 using fluorescence and stopped-flow techniques. [] This binding event induces a conformational change in the DBDS-Band 3 complex, ultimately inhibiting anion transport across the red blood cell membrane. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Trisodium guanosine 5'-[beta,gamma-imido]triphosphate](/img/structure/B31409.png)





![(E)-10-[6-[12-[5-[9-[6-[(E)-10-[6-[4-[6-[(3E,5E,12E)-21-[6-[(E)-5-[7-[2-[5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide](/img/structure/B31420.png)
![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)